Catalytic Efficiency (kcat/KM) of B12-Dependent Acyl-CoA Mutase: (R)- vs. (S)-3-Hydroxybutanoyl-CoA
In the wild-type B12-dependent 2-hydroxyisobutyryl-CoA mutase from Aquincola tertiaricarbonis (EC 5.4.99.64), the (S)-3-hydroxybutanoyl-CoA exhibits a catalytic efficiency of 1.56 mM⁻¹s⁻¹, while the (R)-enantiomer shows an efficiency of only 0.002 mM⁻¹s⁻¹ under identical conditions [1]. This represents a 784-fold preference for the (S)-enantiomer by the wild-type epimerase. Conversely, the homologous thermophilic mutase from Kyrpidia tusciae DSM 2912 inverts this preference: the (R)-enantiomer displays a kcat/KM of 56.7 mM⁻¹s⁻¹ compared to approximately 5 mM⁻¹s⁻¹ for the (S)-enantiomer at pH 7.8, 55°C—an 11-fold higher catalytic efficiency for the (R)-isomer [2].
| Evidence Dimension | kcat/KM (catalytic efficiency) |
|---|---|
| Target Compound Data | 0.002 mM⁻¹s⁻¹ (A. tertiaricarbonis wild-type); 56.7 mM⁻¹s⁻¹ (K. tusciae) |
| Comparator Or Baseline | (S)-3-hydroxybutanoyl-CoA: 1.56 mM⁻¹s⁻¹ (A. tertiaricarbonis wild-type); ~5 mM⁻¹s⁻¹ (K. tusciae) |
| Quantified Difference | 784-fold lower efficiency (A. tertiaricarbonis); 11-fold higher efficiency (K. tusciae) |
| Conditions | EC 5.4.99.64; pH 6.6, 30°C (A. tertiaricarbonis); pH 7.8, 55°C (K. tusciae) |
Why This Matters
The two enantiomers are processed with dramatically different catalytic efficiencies depending on the enzyme source; selecting the wrong enantiomer for a given isomerase assay can produce up to 784-fold differences in apparent activity, fundamentally altering data interpretation and experimental conclusions.
- [1] Yaneva, N., Schuster, J., Schäfer, F., Lede, V., Przybylski, D., Paproth, T., Harms, H., Müller, R.H., Rohwerder, T. (2012). Bacterial acyl-CoA mutase specifically catalyzes coenzyme B12-dependent isomerization of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA. Journal of Biological Chemistry, 287, 15502–15511. (Kinetic data curated in BRENDA, refs 736409, 738677). View Source
- [2] Weichler, M.T., Kurteva-Yaneva, N., Przybylski, D., Schuster, J., Müller, R.H., Harms, H., Rohwerder, T. (2015). Thermophilic coenzyme B12-dependent acyl-CoA mutase from Kyrpidia tusciae DSM 2912 preferentially catalyzes isomerization of (R)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA. Applied and Environmental Microbiology, 81, 4564–4572. (Kinetic data curated in BRENDA, ref 737504). View Source
